B1574552 APX3330

APX3330

Numéro de catalogue B1574552
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

APX3330 is a potent and orally active APE1/Ref-1 redox inhibitor with potential anti-angiogenic and antineoplastic activities. APX3330 selectively targets and binds to APE1/Ref-1. This inhibits the redox-dependent signaling activity of APE1/Ref-1, by preventing the reduction and activation of numerous APE1/Ref-1-dependent oncogenic transcription factors (TFs), such as nuclear factor kappa B (NF-kB), AP-1, STAT3, p53, NRF2 and HIF-1alpha, that are involved in signaling, cell proliferation, tumor progression and survival of cancer cells.

Applications De Recherche Scientifique

1. Cancer Treatment

APX3330 is an orally administered anti-cancer agent targeting the APE1 protein, which plays a crucial role in regulating transcription factors and protecting against oxidative DNA damage in neurons. In a Phase I study, APX3330 showed a recommended phase 2 dose (RP2D) of 600 mg daily, demonstrating tolerability and signs of clinical activity in patients with advanced cancer. It specifically inhibits APE1 redox function in tumors, enhancing neuronal protection function of APE1. This study identified disease stabilization in patients with various cancer types, including colorectal, endometrial, melanoma, and prostate cancer (Shahda et al., 2019).

2. Neuroprotection in Stroke

APX3330 has been investigated for its neurorestorative effects after stroke in diabetic rats. The study found that treatment with APX3330 significantly improved neurological functional outcomes, reduced lesion volume, improved blood-brain barrier integrity, and promoted neuroprotective effects in diabetic stroke rats. This indicates its potential application in treating stroke-related complications, especially in diabetic individuals (Yan et al., 2018).

3. Ocular Neovascular Diseases

APX3330, as well as its derivatives APX2009 and APX2014, have shown promise in the treatment of ocular neovascular diseases, such as wet age-related macular degeneration. These compounds inhibit the redox-sensitive transcriptional activator Ref-1/APE1, significantly reducing angiogenesis in human retinal microvascular endothelial cells. In vivo studies demonstrated that APX2009 significantly reduced lesion volume in a mouse model of choroidal neovascularization, suggesting potential therapeutic applications for ocular neovascular diseases (Pasha et al., 2018).

4. Treatment of Inflammatory Bowel Disease (IBD)

Inhibition of APE1/Ref-1 redox activity by APX3330 has shown to alleviate inflammation-induced oxidative stress leading to enteric neuropathy in a mouse model of spontaneous chronic colitis. This suggests that targeting the redox function of APE1/Ref-1 via APX3330 could be a novel strategy for treating IBD, offering both anti-inflammatory and neuroprotective effects (Sahakian et al., 2020).

5. Prevention and Treatment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

APX3330 has been studied for its potential in preventing and treating CIPN. It enhances the DNA repair activity of APE1 in neurons, reducing neurotoxicity caused by chemotherapeutic agents. A Phase 1 clinical trial has been completed, indicating its safety and effective dose for further development. This suggests APX3330's role in improving cancer survivorship and quality of life by mitigating CIPN (Kelley et al., 2018).

Propriétés

Nom du produit

APX3330

Nom IUPAC

N/A

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

APX3330;  APX-3330;  APX 3330; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.